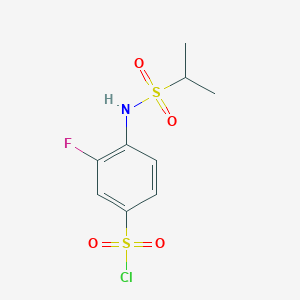![molecular formula C14H12FNO B1444924 4-[(3-フルオロフェニル)(メチル)アミノ]ベンズアルデヒド CAS No. 1455672-92-0](/img/structure/B1444924.png)
4-[(3-フルオロフェニル)(メチル)アミノ]ベンズアルデヒド
概要
説明
4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 3-fluorophenyl and a methylamino group
科学的研究の応用
4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is used in studies investigating the interactions of fluorinated aromatic compounds with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde typically involves the reaction of 3-fluoroaniline with benzaldehyde under specific conditions. One common method includes:
Condensation Reaction: 3-fluoroaniline is reacted with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-[(3-Fluorophenyl)(methyl)amino]benzoic acid.
Reduction: 4-[(3-Fluorophenyl)(methyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde and fluorophenyl groups. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-[(3-Chlorophenyl)(methyl)amino]benzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-[(3-Bromophenyl)(methyl)amino]benzaldehyde: Similar structure but with a bromine atom instead of fluorine.
4-[(3-Methylphenyl)(methyl)amino]benzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in medicinal applications compared to its analogs with different substituents.
特性
IUPAC Name |
4-(3-fluoro-N-methylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-16(14-4-2-3-12(15)9-14)13-7-5-11(10-17)6-8-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSXOKEXHWHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)


![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)

![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)


![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)





